molecular formula C15H15NO B1392227 5-(2,6-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187168-06-4

5-(2,6-Dimethylbenzoyl)-2-methylpyridine

Cat. No. B1392227
CAS RN: 1187168-06-4
M. Wt: 225.28 g/mol
InChI Key: RPVVEZQNBGURFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a pyridine derivative that has gained significant attention in scientific research due to its unique properties. DMMP is a yellow crystalline powder that is soluble in organic solvents and is used in various applications, including as a photoinitiator in polymer chemistry, as a fluorescent probe in biological imaging, and as a building block in the synthesis of pharmaceuticals.

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • Drug Metabolism in Various Species : A study by Yoshimura, Shimeno, and Tsukamoto (1968) explored the metabolism of antipyrine and found a new metabolite in various animal species and humans. This indicates the complexity of drug metabolism and the potential for discovering novel by-products during drug processing in living organisms (Yoshimura, Shimeno, & Tsukamoto, 1968).

  • Tissue Distribution of Novel Inhibitors : Kim et al. (2008) investigated the pharmacokinetics, tissue distribution, and metabolism of a novel ALK5 inhibitor, revealing its potential as an oral anti-fibrotic drug. This study underscores the importance of understanding how therapeutic compounds distribute across different body tissues (Kim et al., 2008).

Neuropharmacology and Cognitive Function

  • GABAA α5 Positive Allosteric Modulators : Koh, Rosenzweig-Lipson, and Gallagher (2013) examined compounds acting as positive allosteric modulators at GABA(A) α5 receptors. Their research focused on improving cognitive function in aged rats, illustrating the potential of targeting specific receptor subtypes for therapeutic benefits in cognitive impairments (Koh, Rosenzweig-Lipson, & Gallagher, 2013).

Oncology and Anti-Cancer Agents

  • Benzonaphthyridine Anti-Cancer Agents : Lukka et al. (2012) studied a series of benzonaphthyridine compounds, including their tumour pharmacokinetics and anti-tumour activity. The research highlights the role of lipophilicity and tumour retention in the effectiveness of anti-cancer agents (Lukka et al., 2012).

Neuropsychopharmacology and Receptor Mechanisms

  • Orexin-1 Receptor Mechanisms in Compulsive Food Consumption : Piccoli et al. (2012) explored the effects of various compounds on compulsive food consumption in a model of binge eating in female rats. This research contributes to our understanding of the complex interplay between neural receptors and compulsive behavior (Piccoli et al., 2012).

properties

IUPAC Name

(2,6-dimethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-8-7-12(3)16-9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVEZQNBGURFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dimethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(2,6-Dimethylbenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(2,6-Dimethylbenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.